D-Val-Phe-Lys 4-nitroanilide dihydrochloride
Overview
Description
D-Val-Phe-Lys 4-nitroanilide dihydrochloride is a synthetic compound widely used in biochemical research. It serves as a chromogenic substrate for the determination of plasmin formation from plasminogen in amidolytic activity assays and plasminogen activating assays . This compound is particularly useful in distinguishing between tissue-type plasminogen activator and urokinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Val-Phe-Lys 4-nitroanilide dihydrochloride involves the coupling of D-valine, phenylalanine, and lysine with 4-nitroaniline. The reaction typically occurs in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The final product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The compound is then converted to its dihydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
D-Val-Phe-Lys 4-nitroanilide dihydrochloride primarily undergoes hydrolysis reactions. When used as a substrate in enzymatic assays, it is hydrolyzed by plasminogen activators, resulting in the release of 4-nitroaniline, which can be quantitatively measured .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of plasminogen activators such as urokinase or tissue-type plasminogen activator. The reaction is carried out in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C) .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-nitroaniline, which is detected spectrophotometrically due to its distinct absorbance at 405 nm .
Scientific Research Applications
D-Val-Phe-Lys 4-nitroanilide dihydrochloride is extensively used in various scientific research fields:
Biochemistry: It is used as a chromogenic substrate to measure the activity of plasminogen activators in amidolytic activity assays.
Medical Research: It is utilized in assays to study fibrinolysis and related processes, contributing to the understanding of clot dissolution and thrombolytic therapies.
Industrial Applications: The compound is used in quality control assays for the production of plasminogen activators and related therapeutic agents.
Mechanism of Action
D-Val-Phe-Lys 4-nitroanilide dihydrochloride acts as a substrate for plasminogen activators. Upon enzymatic cleavage by these activators, the compound releases 4-nitroaniline, which can be quantitatively measured. This mechanism allows researchers to assess the activity of plasminogen activators and study their role in various biological processes .
Comparison with Similar Compounds
Similar Compounds
D-Val-Leu-Lys 4-nitroanilide dihydrochloride: Another chromogenic substrate used for similar assays but with different kinetic properties.
D-Val-Leu-Lys 4-nitroanilide: A closely related compound with a slightly different amino acid sequence.
Uniqueness
D-Val-Phe-Lys 4-nitroanilide dihydrochloride is unique due to its lower Km value and higher Vmax/Km ratio compared to other substrates like D-Val-Leu-Lys 4-nitroanilide. This makes it a more efficient substrate for quantifying and distinguishing between urokinase and tissue-type plasminogen activator activities .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O5.2ClH/c1-17(2)23(28)26(35)31-22(16-18-8-4-3-5-9-18)25(34)30-21(10-6-7-15-27)24(33)29-19-11-13-20(14-12-19)32(36)37;;/h3-5,8-9,11-14,17,21-23H,6-7,10,15-16,27-28H2,1-2H3,(H,29,33)(H,30,34)(H,31,35);2*1H/t21-,22-,23+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBWLAGPKSITFL-ZBFJBHFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38Cl2N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74551-31-8 | |
Record name | D-Val-Phe-Lys p-Nitroanilide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.